molecular formula C9H5ClN6 B8803019 5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B8803019
M. Wt: 232.63 g/mol
InChI Key: YUDAHIXCGGQFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C9H5ClN6 and its molecular weight is 232.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5ClN6

Molecular Weight

232.63 g/mol

IUPAC Name

5-[(6-chloropyrimidin-4-yl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C9H5ClN6/c10-7-1-8(15-5-14-7)16-9-4-12-6(2-11)3-13-9/h1,3-5H,(H,13,14,15,16)

InChI Key

YUDAHIXCGGQFGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)NC2=NC=C(N=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidine (1.00 g, 6.7 mmol), 2-amino-5-cyanopyrazine (806 mg, 6.7 mmol) and bis(triphenylphosphine)palladium (II) chloride (94 mg, 0.134 mmol) in dry THF (24 mL) was degassed under a stream of nitrogen gas for 10 minutes with stirring. Lithium bis(trimethylsilyl)amide in THF (1M, 7.38 mL, 7.4 mmol) was added and the mixture was heated at 135° C. for 20 minutes using microwave irradiation. The reaction mixture was adsorbed onto silica and purified by flash column chromatography, eluting with 30% ethyl acetate in hexane, to give 5-(6-chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile (300 mg, 19%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
806 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.38 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.